molecular formula C19H20N2O6 B13929426 Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13929426
M. Wt: 372.4 g/mol
InChI Key: FJQMEYHMORFRIH-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of malononitrile with benzaldehyde derivatives and ethyl acetoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with a base like sodium ethoxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 5-cyano-2-[(3,4-dimethoxyphenyl)methoxymethyl]-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C19H20N2O6/c1-4-27-19(23)14-8-13(9-20)18(22)21-15(14)11-26-10-12-5-6-16(24-2)17(7-12)25-3/h5-8H,4,10-11H2,1-3H3,(H,21,22)

InChI Key

FJQMEYHMORFRIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(=C1)C#N)COCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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